molecular formula C26H43NNa4O10S B12781434 Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate CAS No. 100456-55-1

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Cat. No.: B12781434
CAS No.: 100456-55-1
M. Wt: 653.6 g/mol
InChI Key: XZPMQCKVOWVETG-WZJRWHPNSA-J
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Description

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a synthetic compound known for its surfactant properties. It is commonly used in various industrial and commercial applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is also referred to as a derivative of aspartic acid, modified with a long hydrophobic tail and a hydrophilic head, making it an effective emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate typically involves the reaction of aspartic acid with octadecylamine and a sulfonating agent. The process can be summarized as follows:

    Aspartic Acid Activation: Aspartic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Amidation: The activated aspartic acid intermediate is then reacted with octadecylamine to form N-octadecylaspartate.

    Sulfonation: The N-octadecylaspartate is subsequently sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.

    Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the final product with high purity.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its ability to stabilize emulsions and enhance product performance.

Mechanism of Action

The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions. Its molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, enhancing their solubility and functionality.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium N-(3-carboxyl-1-sulfopropyl)-N-stearyl aspartate
  • N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecyl-DL-aspartate
  • N-(1,2-dicarboxyethyl)-N-octyldecyl sulfosuccinamate

Uniqueness

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides superior emulsifying and surfactant properties compared to similar compounds. Its ability to stabilize emulsions and enhance solubility makes it particularly valuable in various industrial and scientific applications.

Properties

CAS No.

100456-55-1

Molecular Formula

C26H43NNa4O10S

Molecular Weight

653.6 g/mol

IUPAC Name

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate

InChI

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1

InChI Key

XZPMQCKVOWVETG-WZJRWHPNSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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